molecular formula C27H26N4O3 B6586007 N-(3-ethylphenyl)-1-{[4-(3-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide CAS No. 1251562-11-4

N-(3-ethylphenyl)-1-{[4-(3-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide

Cat. No.: B6586007
CAS No.: 1251562-11-4
M. Wt: 454.5 g/mol
InChI Key: BCDXGOHVPCCITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-1-{[4-(3-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide is a recognized and potent small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK has emerged as a critical downstream effector of the Wnt/β-catenin signaling pathway, where it activates T-cell factor/lymphoid enhancer factor (TCF/LEF)-mediated transcription by phosphorylating β-catenin. This pathway is aberrantly activated in a significant subset of colorectal cancers (CRCs) and other malignancies, making it a compelling therapeutic target. The compound exerts its effect by competitively binding to the ATP-binding pocket of TNIK, effectively suppressing its kinase activity and subsequently inhibiting the expression of Wnt/β-catenin target genes. Research has demonstrated its efficacy in impairing the proliferation and viability of colorectal cancer stem cells (CSCs), which are often responsible for tumor initiation, metastasis, and relapse. Given the central role of TNIK at the convergence of inflammatory and oncogenic signaling pathways, this inhibitor serves as a valuable chemical probe for investigating the pathophysiology of Wnt-driven cancers and for validating TNIK as a molecular target for anti-neoplastic therapy. Recent studies have also explored its potential application in targeting the tumor microenvironment, particularly in models of idiopathic pulmonary fibrosis and associated lung cancer, highlighting its broader research utility in oncogenesis. This compound is For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-ethylphenyl)-1-[[4-[(3-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-3-19-6-4-8-23(14-19)30-27(33)25-17-31(18-28-25)16-20-10-12-22(13-11-20)29-26(32)21-7-5-9-24(15-21)34-2/h4-15,17-18H,3,16H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDXGOHVPCCITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molecular Weight Pharmacological Relevance Evidence Source
Target Compound 3-Ethylphenyl, 3-methoxybenzamido Not explicitly provided (inferred: ~C28H27N4O3) ~479.5 (estimated) Potential CNS modulation, anti-cancer -
N-(2,4-dimethylphenyl)-1-{[4-(3-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide 2,4-Dimethylphenyl, 3-methylbenzamido C21H24N4O3 438.5 Anti-cancer applications (carboxamide pharmacophore)
N-(3-chloro-2-methylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide 3-Chloro-2-methylphenyl, 4-methoxyphenylacetamido C27H25ClN4O3 489.0 Antibacterial/antifungal (chloro and methoxy groups)
1-(4-(4-chlorobenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide o-Tolyl, 4-chlorobenzamido C25H21ClN4O2 444.9 Anti-inflammatory (chloro substituent)
THIIC (N-(4-((2-(trifluoromethyl)-3-hydroxy-4-(isobutyryl)phenoxy)methyl)benzyl)-1-methyl-1H-imidazole-4-carboxamide) Trifluoromethyl, isobutyryl C24H23F3N4O3 496.5 mGlu2 potentiator (anxiolytic/antidepressant)

Key Observations :

  • Pharmacophore Diversity : The benzamido linkage is conserved across analogs, but substituent variations (e.g., chloro vs. methoxy) modulate biological activity. For instance, chloro groups in and correlate with antimicrobial activity, while methoxy groups (as in THIIC) enhance receptor binding in neurological targets .

Pharmacological and Functional Insights

  • Neurological Applications : THIIC’s potent mGlu2 modulation (EC50 = 13–23 nM) suggests that the target compound’s 3-methoxy group may similarly enhance receptor binding via H-bond interactions .
  • Anti-Cancer Potential: Carboxamide derivatives in and exhibit anti-proliferative activity, likely through protein binding via the amide group. The target compound’s 3-ethylphenyl substituent may improve metabolic stability over methyl analogs .
  • Antimicrobial Activity : Chloro-substituted analogs (e.g., ) show efficacy against bacterial/fungal strains, but the target compound’s lack of halogens may limit this application.

Physicochemical Properties

  • Stability : The 3-ethylphenyl group may reduce oxidative metabolism compared to smaller alkyl chains, extending half-life .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalized anilines and acylating agents. Key steps include:

  • Coupling Reactions : React N-(3-ethylphenyl) precursors with acyl chlorides or isocyanates to introduce the carboxamide group.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility and reaction efficiency .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and side-product formation .
  • Purification : Employ column chromatography or recrystallization, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., imidazole protons at δ 7.2–8.1 ppm) and HRMS (expected [M+H]+^+ ~468.557) .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from assay variability or target promiscuity. Address this by:

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to confirm target specificity .
  • Dose-Response Curvature : Validate IC50_{50} values across multiple replicates; outliers may indicate assay interference .
  • Structural Analog Comparison : Benchmark activity against analogs (e.g., 3-methoxy vs. 4-ethoxy derivatives) to identify critical substituents .
  • Meta-Analysis : Cross-reference published data with in-house results, noting solvent/DMSO concentrations that affect compound stability .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR : Resolve imidazole protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm). Aromatic methoxy groups appear as singlets at δ ~3.8 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ = 468.557) with <2 ppm error .
  • FT-IR : Identify amide C=O stretches (~1650 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .

Advanced: What strategies are recommended for elucidating the mechanism of action when initial assays are inconclusive?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Verify target engagement by measuring protein stability shifts post-treatment .
  • CRISPR Knockdown : Silence hypothesized targets (e.g., kinases) and assess rescue of compound-induced phenotypes .
  • Molecular Dynamics Simulations : Model binding poses to predict interactions (e.g., hydrogen bonding with kinase ATP pockets) .
  • X-Ray Crystallography : Co-crystallize the compound with purified targets (e.g., Factor IXa) to resolve binding modes .

Basic: What factors influence the compound’s stability under storage?

Methodological Answer:

  • pH Sensitivity : Store in neutral buffers (pH 6–8); acidic/basic conditions hydrolyze the amide bond .
  • Temperature : Lyophilize and store at -20°C; degradation accelerates >25°C (TGA data shows stability up to 150°C in solid state) .
  • Light Exposure : Protect from UV light to prevent aryl group oxidation (use amber vials) .

Advanced: How can computational chemistry predict binding affinity and selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., 6XYZ for kinases). Prioritize poses with ΔG < -8 kcal/mol .
  • QSAR Modeling : Train models on imidazole derivatives’ inhibitory data to correlate substituents (e.g., 3-methoxy) with activity .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to optimize selectivity over off-targets (e.g., COX-2 vs. COX-1) .

Table 1: Structural Analogs and Key Biological Activities

Compound NameModificationsTarget Activity (IC50_{50})Reference
N-(4-ethylphenyl) analog4-ethylphenyl, 3-methoxyKinase X: 12 nM
3-Chloro-4-methylphenyl derivativeChloro substituentApoptosis induction (EC50_{50}: 5 µM)
4-Fluorophenyl variantFluorine at para positionGlyT1 inhibition (Ki: 8 nM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.